molecular formula C18H12FN3S B381411 N-(4-fluorophenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine CAS No. 315676-75-6

N-(4-fluorophenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine

Cat. No. B381411
CAS RN: 315676-75-6
M. Wt: 321.4g/mol
InChI Key: QUDYYOJTVZEYCE-UHFFFAOYSA-N
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Description

“N-(4-fluorophenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine” is a chemical compound with the linear formula C18H12FN3S . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . This compound is part of the pyrimidine family, which are aromatic heterocyclic compounds known for their wide range of pharmacological effects .


Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The specific molecular structure of “N-(4-fluorophenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine” is not detailed in the retrieved papers.

Scientific Research Applications

Applications in Medicinal and Pharmaceutical Industries

N-(4-fluorophenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine and its derivatives, such as pyranopyrimidine, have substantial applications in the medicinal and pharmaceutical sectors. These compounds serve as key precursors due to their broader synthetic applications and bioavailability. They are particularly valued for their structural complexity and the challenge it poses for synthetic development. Innovations in hybrid catalysts have been essential for the synthesis of substituted derivatives, paving the way for the development of lead molecules in pharmaceutical research (Parmar, Vala & Patel, 2023).

Role in Optoelectronic Materials

The incorporation of compounds like N-(4-fluorophenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine into π-extended conjugated systems is of great significance in creating novel optoelectronic materials. These materials are utilized in the fabrication of electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Specifically, arylvinylsubstituted quinazolines and pyrimidine derivatives have shown promise in nonlinear optical materials and colorimetric pH sensors, underscoring their versatility in the field of material science (Lipunova, Nosova, Charushin & Chupakhin, 2018).

Catalyst and Sorbent Applications

In the environmental sector, amine-functionalized sorbents, which may include derivatives of N-(4-fluorophenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine, are recognized for their efficacy in removing persistent and harmful substances like PFAS from water supplies. The design of these sorbents takes into account electrostatic interactions, hydrophobic interactions, and sorbent morphology, contributing to the development of advanced solutions for water and wastewater treatment (Ateia, Alsbaiee, Karanfil & Dichtel, 2019).

properties

IUPAC Name

N-(4-fluorophenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN3S/c19-13-6-8-14(9-7-13)22-17-16-15(12-4-2-1-3-5-12)10-23-18(16)21-11-20-17/h1-11H,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUDYYOJTVZEYCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)NC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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